N-cyclopentyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide
Description
N-cyclopentyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide: is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
Molecular Formula |
C20H19N3O2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-cyclopentyl-4-oxo-3-phenylquinazoline-7-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c24-19(22-15-6-4-5-7-15)14-10-11-17-18(12-14)21-13-23(20(17)25)16-8-2-1-3-9-16/h1-3,8-13,15H,4-7H2,(H,22,24) |
InChI Key |
VUHWCGREILUJHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable Lewis acid catalyst.
Cyclopentyl Substitution: The cyclopentyl group is introduced through a nucleophilic substitution reaction using cyclopentylamine.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyclopentyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopentyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its quinazoline core is known to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Medicine
In medicine, the compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can inhibit the activity of certain enzymes, leading to the modulation of various biological pathways. This inhibition can result in anti-cancer, anti-inflammatory, and anti-microbial effects.
Comparison with Similar Compounds
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and diverse reactivity make it a valuable tool in chemical synthesis, biological research, and potential therapeutic applications. Further studies are needed to fully explore its potential and develop new applications.
Biological Activity
N-cyclopentyl-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a compound belonging to the quinazoline family, known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₃
- Molecular Weight : 278.32 g/mol
- CAS Number : 1144439-10-0
The compound features a quinazoline core with a cyclopentyl group and a phenyl group, along with a carboxamide functional group, which enhances its biological activity.
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-chlorophenyl)-2-methylquinazolinone | Similar quinazoline core with methyl substitution | Antitumor activity |
| 7-aminoquinazolinone | Contains an amino group instead of a carbonyl | Kinase inhibition |
| 6-methylquinazolinone | Methyl substitution on the quinazoline ring | Antimicrobial properties |
Anticancer Properties
Research has shown that quinazoline derivatives, including this compound, exhibit significant anticancer activities. A study highlighted that compounds with similar structures demonstrated potent inhibition against various cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) with IC₅₀ values in the nanomolar range .
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory potential of N-cyclopentyl derivatives. A specific derivative was found to inhibit lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines like IL-6 and TNF-α in macrophage cell lines (J774A.1). This suggests that the compound could be beneficial in treating conditions characterized by excessive inflammation, such as acute lung injury (ALI) and sepsis .
The mechanisms underlying the biological activities of N-cyclopentyl derivatives often involve modulation of key signaling pathways. For instance, inhibition of the NF-kB pathway has been implicated in reducing inflammatory responses, while targeting specific kinases has been associated with anticancer effects .
Pharmacokinetics
Pharmacokinetic studies indicate favorable profiles for certain derivatives, with half-lives around 11.8 hours and bioavailability values indicating effective systemic absorption. Such properties are critical for developing therapeutic agents that require sustained action in vivo .
Case Study 1: Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of a derivative similar to this compound in a mouse model of LPS-induced ALI. The compound significantly reduced lung edema and improved survival rates, indicating its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that N-cyclopentyl derivatives exhibited cytotoxic effects against various cancer cell lines. For example, one derivative showed an IC₅₀ value of 5 nM against EGFR mutant cells, outperforming established drugs like gefitinib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
